molecular formula C15H11NO2S2 B2652534 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 23821-62-7

2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2652534
CAS No.: 23821-62-7
M. Wt: 301.38
InChI Key: CDQHUGOFVVCKHQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains phenyl, thiophenyl, thiazol, and acetic acid substructures . It’s likely to be a solid at room temperature, given the structures of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetic acid moiety could react with bases to form a salt, or it could undergo esterification reactions with alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses .

Scientific Research Applications

Organic Chemistry Applications

Research in organic chemistry has explored the reactivity and synthesis of compounds containing thiazole, thiophene, and acetic acid moieties. For example, studies have investigated the electrophilic aromatic reactivities via pyrolysis of esters involving thiazole derivatives, highlighting the polarizability and reactivity of thiazole compared to thiophene, and the influence of hydrogen bonding on the reactivity of N-containing heterocycles (Ryan A. August, C. Davis, & R. Taylor, 1986). Another study focused on the synthesis and structural analysis of novel 1,3,4-thiadiazole derivatives of acetic acid, demonstrating their potential antimicrobial activities (M. Noolvi, H. Patel, S. Kamboj, & S. Cameotra, 2016).

Crystallography and Material Science

In the realm of crystallography and material science, studies have elucidated the crystal structures of compounds similar to 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid. For instance, the crystal structure of febuxostat–acetic acid was determined, revealing how hydrogen bonds and π–π stacking interactions contribute to the supramolecular assembly of these compounds (Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015). Another study focused on the synthesis and fluorescence properties of a new fluorescent compound for the selective determination of Co^2+, highlighting the potential of such compounds in sensor applications (Li Rui-j, 2013).

Photovoltaic and Sensitizing Applications

Research has also explored the use of thiazole and thiophene derivatives as sensitizers in dye-sensitized solar cells (DSSCs). A study introduced 2-(thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers, demonstrating improved light-harvesting capabilities and photovoltaic performance, which is critical for the development of efficient solar energy conversion technologies (Liang Han, Rui Kang, Xiao-yan Zu, Yanhong Cui, & Jian-rong Gao, 2015).

Pharmacological Research

Although specific requests excluded drug usage, dosage, and side effects, it's worth noting that the structural motifs found in this compound are often investigated for their pharmacological properties, such as in the development of aldose reductase inhibitors with potential applications in treating complications of diabetes (C. La Motta, S. Sartini, S. Salerno, F. Simorini, S. Taliani, A. Marini, F. Da Settimo, L. Marinelli, V. Limongelli, & E. Novellino, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve investigating its potential uses, such as in the development of new drugs or materials. It could also involve further studies to fully characterize its physical and chemical properties .

Properties

IUPAC Name

2-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(11-7-4-8-19-11)16-15(20-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQHUGOFVVCKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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